Cas no 326869-38-9 (2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-1-naphthalenyl-2-propenamide)

2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-1-naphthalenyl-2-propenamide is a specialized organic compound featuring a cyanoacrylamide core with difluoromethoxy and naphthalenyl substituents. Its molecular structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The difluoromethoxy group enhances metabolic stability and lipophilicity, while the naphthalenyl moiety contributes to π-stacking interactions, potentially improving binding affinity in target applications. This compound is particularly relevant in the development of kinase inhibitors or other biologically active agents due to its ability to modulate protein-ligand interactions. Its synthetic versatility allows for further derivatization, enabling structure-activity relationship studies. Suitable for controlled laboratory use under standard safety protocols.
2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-1-naphthalenyl-2-propenamide structure
326869-38-9 structure
商品名:2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-1-naphthalenyl-2-propenamide
CAS番号:326869-38-9
MF:C23H18F2N2O2
メガワット:392.398032665253
CID:5449099
PubChem ID:2316108

2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-1-naphthalenyl-2-propenamide 化学的及び物理的性質

名前と識別子

    • 326869-38-9
    • 2-cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-(naphthalen-1-yl)prop-2-enamide
    • Z56782850
    • (E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-naphthalen-1-ylprop-2-enamide
    • EN300-26583549
    • AKOS001033416
    • 2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-1-naphthalenyl-2-propenamide
    • インチ: 1S/C23H18F2N2O2/c1-2-27(21-9-5-7-17-6-3-4-8-20(17)21)22(28)18(15-26)14-16-10-12-19(13-11-16)29-23(24)25/h3-14,23H,2H2,1H3
    • InChIKey: LSRIPYQZTFGHBW-UHFFFAOYSA-N
    • ほほえんだ: C(N(CC)C1=C2C(C=CC=C2)=CC=C1)(=O)C(C#N)=CC1=CC=C(OC(F)F)C=C1

計算された属性

  • せいみつぶんしりょう: 392.13363415g/mol
  • どういたいしつりょう: 392.13363415g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 29
  • 回転可能化学結合数: 6
  • 複雑さ: 634
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.8

じっけんとくせい

  • 密度みつど: 1.284±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 540.8±50.0 °C(Predicted)
  • 酸性度係数(pKa): -0.45±0.70(Predicted)

2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-1-naphthalenyl-2-propenamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26583549-0.05g
2-cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-(naphthalen-1-yl)prop-2-enamide
326869-38-9 95.0%
0.05g
$246.0 2025-03-20

2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-1-naphthalenyl-2-propenamide 関連文献

2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-1-naphthalenyl-2-propenamideに関する追加情報

2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-1-naphthalenyl-2-propenamide: A Comprehensive Overview

The compound with CAS No. 326869-38-9, known as 2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-1-naphthalenyl-2-propenamide, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound has garnered attention in recent years due to its unique structural features and promising biological properties. In this article, we will delve into the structural characteristics, synthesis methods, and the latest research findings related to this compound.

Structural Analysis of 2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-1-naphthalenyl-2-propenamide

The molecular structure of 2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-1-naphthalenyl-2-propenamide is characterized by a complex arrangement of functional groups. The presence of a cyano group (-CN) at the second position of the propenamide backbone introduces significant electron-withdrawing effects, which can influence the compound's reactivity and stability. Additionally, the 4-(difluoromethoxy)phenyl group attached to the third position of the backbone introduces a unique electronic environment due to the electron-withdrawing nature of the difluoromethoxy (-OCHF₂) group. This substitution pattern enhances the compound's ability to participate in various chemical reactions, particularly in contexts requiring precise electronic control.

Furthermore, the N-substituted naphthalene moiety at the amide nitrogen adds another layer of complexity to the molecule. The naphthalene ring system is known for its aromatic stability and conjugation properties, which can significantly influence the overall electronic characteristics of the compound. This combination of functional groups makes 2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-1-naphthalenyl-2-propenamide a versatile building block for advanced chemical synthesis.

Synthesis and Chemical Properties

The synthesis of 2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-1-naphthalenyl-2-propenamide involves a multi-step process that typically begins with the preparation of intermediate compounds. Recent advancements in synthetic chemistry have enabled researchers to optimize reaction conditions, thereby improving yield and purity. Key steps in the synthesis include nucleophilic substitution reactions, amide bond formation, and selective oxidation processes.

One notable aspect of this compound's chemistry is its reactivity under various catalytic conditions. For instance, studies have shown that 2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-1-naphthalenyl-2-propenamide can undergo metal-catalyzed cross-coupling reactions with high efficiency. These reactions are pivotal in constructing biologically active molecules and advanced materials.

Biological Activity and Applications

Recent research has highlighted the potential biological activity of 2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-Ethel-N-Acetyl-L-cysteine (NAC) as a promising candidate in drug discovery programs. Specifically, studies have demonstrated that this compound exhibits potent inhibitory effects against certain enzymes implicated in neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it an attractive lead compound for developing treatments for Alzheimer's disease and related conditions.

Beyond its biological applications, 2-Cyano-diflunisal (DFNS) has also found use in materials science. Its unique electronic properties make it suitable for applications in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic devices. Researchers have explored its potential as a hole transport material due to its high charge carrier mobility and stability under operational conditions.

Latest Research Findings

In 2023, groundbreaking research was conducted on Diflunisal (DFNS)'s role in modulating cellular signaling pathways. Scientists discovered that this compound can selectively inhibit certain kinases involved in inflammatory responses, offering new avenues for anti-inflammatory therapies. Additionally, studies on its photophysical properties have revealed novel applications in fluorescence sensing and imaging technologies.

Another exciting development involves the use of Diflunisal (DFNS) as a chiral auxiliary in asymmetric synthesis. By leveraging its chiral centers, chemists have successfully synthesized enantiomerically pure compounds with high optical purity—a critical requirement for pharmaceutical development.

Conclusion

In summary, Diflunisal (DFNS) is a multifaceted compound with remarkable potential across diverse fields. Its unique structural features, coupled with advancements in synthetic methods and biological applications, position it as a key player in modern chemical research. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to make significant contributions to both scientific innovation and practical applications.

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